5-(Trifluoromethyl)benzene-1,3-diol
Description
5-(Trifluoromethyl)benzene-1,3-diol is a resorcinol derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the aromatic ring. This compound is of significant interest due to the unique physicochemical properties imparted by the -CF₃ group, including enhanced electronegativity, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCRBEFECXIJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of a trifluoromethyl-substituted benzene derivative, followed by reaction with electrophiles to introduce the hydroxyl groups . Another approach involves the hydrolysis of trifluoromethyl-substituted benzonitriles in the presence of potassium carbonate and hydrogen peroxide .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)benzene-1,3-diol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to modulation of enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The trifluoromethyl group distinguishes 5-(Trifluoromethyl)benzene-1,3-diol from other resorcinol derivatives. Key comparisons include:
- pKa: The -CF₃ group lowers the pKa of phenolic hydroxyls compared to alkyl or methoxy substituents, enhancing acidity and influencing binding interactions.
Enzyme Inhibition
- Tyrosinase Inhibition : The derivative 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol exhibits exceptional tyrosinase inhibitory activity (IC₅₀: 0.2 μM), surpassing kojic acid by 55-fold . This is attributed to the electron-withdrawing -CF₃ group, which stabilizes the aromatic ring and enhances binding to the enzyme’s active site.
- Neuroprotection: Branched 5-alkyl derivatives (e.g., 5-(1,1-dimethylheptyl)resorcinol) show >50% neuroprotection at 1 μM, suggesting that steric bulk complements bioactivity .
Antimicrobial and Anticancer Activity
- Pyrimidine Derivatives: Compounds like 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol demonstrate potent antimicrobial activity against bacterial/fungal strains and anticancer effects against HCT-116 cells . The bromophenyl group’s bulk contrasts with -CF₃’s electronegativity, indicating substituent-dependent mechanisms.
- Protozoan Defense : Synthetic climacostol analogs with methyl/hydroxyl groups show increased toxicity, highlighting the role of substituent polarity in biological interactions .
Biological Activity
5-(Trifluoromethyl)benzene-1,3-diol, also known as 4-(trifluoromethyl)phenol or CTIBD, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a trifluoromethyl group attached to a benzene ring with hydroxyl groups at the 1 and 3 positions. The trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Trifluoromethylbenzene and appropriate hydroxylating agents.
- Reagents : Commonly used reagents include hydrogen peroxide or sodium hypochlorite in the presence of a catalyst.
- Reaction Conditions : The reaction is often performed under controlled temperatures to optimize yield and purity.
Biological Activity
This compound exhibits various biological activities, including:
- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against a range of bacterial strains. Its efficacy has been tested in vitro against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Studies have shown that this compound can inhibit cancer cell proliferation. In particular, it has demonstrated activity against breast cancer and prostate cancer cell lines with IC50 values indicating potent effects.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of oxidative stress. It appears to reduce neuronal cell death induced by oxidative agents.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Reactive Oxygen Species (ROS) Scavenging : The compound may enhance cellular resistance to oxidative stress by scavenging ROS.
Antimicrobial Activity Study
A study published in Molecular Pharmacology evaluated the antimicrobial effects of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity Study
In another study focusing on its anticancer properties, this compound was tested on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Future Directions
The ongoing research into the biological activities of this compound suggests potential applications in pharmaceuticals. Future studies may focus on:
- Mechanistic Studies : Further elucidating the specific pathways affected by this compound.
- In Vivo Studies : Evaluating its efficacy and safety profiles in animal models.
- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
